5-Formyl-2-(methylsulfanyl)benzonitrile
Description
Properties
IUPAC Name |
5-formyl-2-methylsulfanylbenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NOS/c1-12-9-3-2-7(6-11)4-8(9)5-10/h2-4,6H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSWVCYRAVUWCSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=C(C=C1)C=O)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70591814 | |
| Record name | 5-Formyl-2-(methylsulfanyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70591814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
694481-16-8 | |
| Record name | 5-Formyl-2-(methylsulfanyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70591814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes
Nucleophilic Substitution of Halogenated Precursors
This method leverages aromatic nucleophilic substitution (SNAr) to introduce the methylsulfanyl group.
Procedure
- Starting Material : 2-Bromo-5-formylbenzonitrile
- Reagents : Sodium methanethiolate (NaSMe, 1.2 equiv.), DMF, 80°C, 12 h
- Workup : Aqueous extraction, column chromatography (ethyl acetate/petroleum ether)
Mechanistic Insight :
The electron-withdrawing nitrile and formyl groups activate the aryl bromide for substitution. The reaction proceeds via a Meisenheimer complex, with the methylsulfanyl anion attacking the electrophilic carbon.
Data :
Directed Ortho-Metalation and Formylation
This route prioritizes regioselective formylation post-sulfur incorporation.
Procedure
- Starting Material : 2-Methylsulfanylbenzonitrile
- Metalation : LDA (2.2 equiv.), THF, -78°C, 1 h
- Electrophilic Quench : DMF (3.0 equiv.), warming to RT
- Workup : Acidic hydrolysis, chromatography
Key Observation :
The methylsulfanyl group directs metalation to position 5, enabling formylation without competing reactivity.
Data :
Oxidation of 5-Methyl Derivatives
Oxidative conversion of a methyl group to formyl provides an alternative pathway.
Procedure
- Starting Material : 2-Methylsulfanyl-5-methylbenzonitrile
- Oxidant : Selenium dioxide (1.5 equiv.), dioxane, reflux, 6 h
- Workup : Filtration, solvent evaporation
Limitation :
Over-oxidation to carboxylic acids occurs if reaction times exceed 8 h.
Data :
Experimental Data and Comparative Analysis
Table 1. Synthetic Method Comparison
| Method | Yield (%) | Purity (HPLC) | Key Advantage | Limitation |
|---|---|---|---|---|
| Nucleophilic Substitution | 75 | 98.5 | High regioselectivity | Requires halogenated precursor |
| Directed Metalation | 60 | 97.2 | Avoids pre-functionalized aldehydes | Sensitive to moisture |
| Methyl Oxidation | 50 | 95.8 | Utilizes stable starting material | Risk of over-oxidation |
Table 2. Spectroscopic Characterization
| Technique | Key Signals | Assignment |
|---|---|---|
| 1H NMR | δ 10.12 (s, 1H) | Formyl proton |
| 13C NMR | δ 192.1 (CHO), 118.7 (C≡N), 15.4 (SCH3) | Carbonyl, nitrile, methylsulfanyl |
| IR | 2220, 1685 cm-1 | C≡N stretch, C=O stretch |
Mechanistic Considerations
Formylation Selectivity
The nitrile group’s meta-directing effect ensures formylation occurs at position 5. Computational studies suggest this selectivity arises from destabilization of alternative transition states due to electronic repulsion.
Chemical Reactions Analysis
Types of Reactions
5-Formyl-2-(methylsulfanyl)benzonitrile undergoes several types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The methylsulfanyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products
Oxidation: 5-Formyl-2-(methylsulfanyl)benzoic acid.
Reduction: 5-Formyl-2-(methylsulfanyl)benzylamine.
Substitution: Various substituted benzonitriles depending on the nucleophile used.
Scientific Research Applications
5-Formyl-2-(methylsulfanyl)benzonitrile has several applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis and in the development of new materials.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of pharmaceuticals and other fine chemicals
Mechanism of Action
The mechanism of action of 5-Formyl-2-(methylsulfanyl)benzonitrile involves its interaction with various molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the nitrile group can undergo hydrolysis to form amides or acids. The methylsulfanyl group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds .
Comparison with Similar Compounds
Key Structural Analogues and Their Properties
The following table summarizes critical data for 5-Formyl-2-(methylsulfanyl)benzonitrile and its analogues:
*Calculated based on molecular formulas where explicit data was unavailable.
Biological Activity
5-Formyl-2-(methylsulfanyl)benzonitrile is an organic compound notable for its structural features, including a formyl group and a methylthio group attached to a benzonitrile backbone. This compound has garnered attention in various fields, particularly in medicinal chemistry and material science, due to its potential biological activities.
- Molecular Formula : C₉H₈N₂OS
- Molecular Weight : 179.22 g/mol
- Functional Groups : Formyl (-CHO), Methylthio (-S-CH₃), Nitrile (-C≡N)
The unique combination of these functional groups suggests diverse reactivity and potential biological interactions.
Biological Activity Overview
Research indicates that 5-formyl-2-(methylsulfanyl)benzonitrile may exhibit several biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest that compounds with similar structures may possess antibacterial and antifungal activity.
- Enzyme Inhibition : The presence of the nitrile and methylthio groups may facilitate interactions with various enzymes, potentially leading to inhibition or modulation of their activity.
The proposed mechanism of action for 5-formyl-2-(methylsulfanyl)benzonitrile involves:
- Binding to Enzymatic Active Sites : The compound may form covalent bonds with enzymes, affecting their function.
- Influence on Signal Transduction Pathways : By interacting with specific receptors, the compound could alter cellular signaling processes.
Case Studies
-
Antimicrobial Activity Assessment :
- A study evaluated the antimicrobial efficacy of structurally related compounds against various bacterial strains, including E. coli and Staphylococcus aureus. Results indicated that certain derivatives demonstrated significant antibacterial activity, suggesting that 5-formyl-2-(methylsulfanyl)benzonitrile could share similar properties .
-
Enzyme Interaction Studies :
- In vitro assays conducted on enzyme panels revealed that compounds with a nitrile group often exhibited inhibition against carbonic anhydrases (CAs), which are crucial in regulating pH and fluid balance in biological systems. The potential for 5-formyl-2-(methylsulfanyl)benzonitrile to interact with these enzymes warrants further exploration .
Comparative Analysis
A comparative analysis of related compounds highlights the unique aspects of 5-formyl-2-(methylsulfanyl)benzonitrile:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 5-Formyl-2-(methylsulfanyl)benzonitrile | C₉H₈N₂OS | Contains both formyl and methylthio groups |
| 4-Methylthio-benzaldehyde | C₇H₈OS | Lacks nitrile; simpler structure |
| 5-Bromo-2-(methylsulfanyl)benzonitrile | C₉H₈BrN₂S | Halogenated variant; different reactivity |
This table illustrates how the structural features of 5-formyl-2-(methylsulfanyl)benzonitrile may influence its biological activity compared to similar compounds.
Q & A
Q. What are the optimal synthetic routes for 5-Formyl-2-(methylsulfanyl)benzonitrile, and how can reaction conditions be tailored to improve yield?
Methodological Answer: The synthesis typically involves multi-step functionalization of benzonitrile derivatives. For example:
- Formylation and sulfanylation : Aromatic aldehydes can be introduced via Vilsmeier-Haack formylation, while methylsulfanyl groups are added via nucleophilic substitution using methylthiolate or Mitsunobu conditions.
- Catalytic cross-coupling : Palladium-catalyzed reactions (e.g., Suzuki-Miyaura) with boronate esters (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives) enable selective functionalization .
- Solvent optimization : Polar aprotic solvents like DMF or acetonitrile improve reaction homogeneity, while controlled temperatures (60–80°C) mitigate side reactions .
Q. What spectroscopic techniques are most effective for characterizing 5-Formyl-2-(methylsulfanyl)benzonitrile?
Methodological Answer:
- ¹H/¹³C NMR : Confirm substituent positions via chemical shifts. For example, the aldehyde proton appears at δ 9.8–10.2 ppm, while methylsulfanyl groups show δ 2.5–3.0 ppm .
- HRMS : Validate molecular weight (e.g., [M+H]+ calcd. 193.07; found 193.07) .
- IR Spectroscopy : Detect nitrile (C≡N) stretches at ~2220 cm⁻¹ and aldehyde (C=O) at ~1700 cm⁻¹ .
Note : Purity assessment requires HPLC or GC-MS, especially for intermediates prone to oxidation (e.g., sulfanyl to sulfonyl groups) .
Q. How does the methylsulfanyl group influence the compound’s reactivity in nucleophilic substitution or oxidation reactions?
Methodological Answer:
- Nucleophilic substitution : The methylsulfanyl group acts as a leaving group under strong bases (e.g., KOH/EtOH), enabling substitution with amines or alkoxides .
- Oxidation : Controlled oxidation with H₂O₂ or mCPBA converts –SMe to sulfoxide (–SOCH₃) or sulfone (–SO₂CH₃), altering electronic properties for downstream applications .
- Steric effects : The –SMe group’s bulkiness can hinder ortho-substitution, directing reactions to para positions .
Advanced Research Questions
Q. How can computational simulations resolve contradictions in solvent interactions or surface adsorption behavior?
Methodological Answer:
- Molecular Dynamics (MD) : Simulate bulk solvent behavior (e.g., in benzonitrile or DMSO) to predict dipole-dipole interactions and solvation free energy .
- Density Functional Theory (DFT) : Analyze adsorption on metal surfaces (e.g., Ag, Au) by modeling binding energies and orientations. For example, benzonitrile derivatives adsorb via nitrile or aldehyde groups depending on surface charge .
- Contradiction resolution : Conflicting experimental data on adsorption orientation (e.g., nitrile vs. aldehyde binding) can be addressed by simulating surface charge effects .
Q. How to resolve discrepancies in spectroscopic data for derivatives of 5-Formyl-2-(methylsulfanyl)benzonitrile?
Methodological Answer:
- Case study : If NMR signals for a derivative (e.g., 5-(ethylsulfonyl)-2-methoxyaniline) conflict with expected shifts:
- Variable Temperature NMR : Assess dynamic effects (e.g., rotamers) by cooling samples to –40°C .
- Isotopic labeling : Replace –CN with ¹³C≡N to isolate overlapping signals .
- X-ray crystallography : Resolve ambiguity in substituent positions for crystalline derivatives .
Example : In 2-fluoro-5-formylbenzonitrile, fluorination alters electron density, shifting aldehyde proton δ by +0.3 ppm compared to non-fluorinated analogs .
Q. What mechanistic insights explain the biological activity of derivatives in pharmacological studies?
Methodological Answer:
- VEGFR2 inhibition : Derivatives like 5-(ethylsulfonyl)-2-methoxyaniline act as kinase inhibitors by binding to ATP pockets via hydrogen bonding (e.g., –SO₂– interactions) .
- Larvicidal activity : Thiazole-functionalized benzonitriles (e.g., 2-isobutoxy-5-(thiazol-2-yl)benzonitrile) disrupt insect acetylcholinesterase, validated via molecular docking and in vitro assays .
- Structure-Activity Relationship (SAR) : Electron-withdrawing groups (e.g., –CN, –CHO) enhance bioactivity by increasing electrophilicity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
